Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine is a tertiary amine that is ammonia in which each hydrogen atom is substituted by an ethyl group . It is a colorless volatile liquid with a strong fishy odor reminiscent of ammonia .
Synthesis Analysis
Triethylamine has been used as an efficient organocatalyst in carrying out many organic transformations . A new precipitation route has been investigated based on anti-solvent precipitation using a switchable solvent system of triethylamine and water .Molecular Structure Analysis
The molecular formula of Triethylamine is C6H15N . It is a colorless liquid with a strong, ammonia-like odor .Chemical Reactions Analysis
Triethylamine is involved in various chemical reactions. For instance, it has been used as a catalyst in the Knoevenagel condensation of aromatic aldehydes and malonic acid .Physical And Chemical Properties Analysis
Triethylamine has a molar mass of 101.19 g/mol. It is a colorless liquid with a strong, ammonia-like odor. It has a boiling point of 88.6 to 89.8 °C and a melting point of -114.70 °C .Scientific Research Applications
Biodegradation of Aromatic Compounds
Escherichia coli has been studied for its capacity to metabolize aromatic compounds, which could have implications for environmental bioremediation and the development of bio-based production processes. This review provides insight into the genes, proteins, and pathways E. coli uses to degrade aromatic compounds, such as phenylacetic acid and dopamine, highlighting the organism's versatility and potential for industrial applications (Díaz et al., 2001).
Therapeutic Applications of Hydroxy Compounds
The pharmacology and therapeutic efficacy of hydroxyethylrutosides, a class of semi-synthetic flavonoids derived from hydroxy compounds, have been explored for treating venous insufficiency and related disorders. This review suggests that hydroxyethylrutosides improve microvascular perfusion and reduce edema, offering a promising option for managing symptoms associated with chronic venous insufficiency (Wadworth & Faulds, 1992).
Advanced Drug and Gene Delivery Systems
PEGylated poly(amidoamine) (PAMAM) dendrimers represent a significant advancement in the delivery of anticancer drugs and genes. The modification of PAMAM dendrimers with polyethylene glycol (PEG) has shown to enhance efficacy while mitigating toxicity, illustrating the potential for targeted cancer therapy applications (Luong et al., 2016).
Environmental and Industrial Applications
The review on flue gas conditioning highlights the potential environmental applications of conditioning agents like ammonia and triethylamine to improve electrostatic precipitator performance. This research could inform efforts to reduce particulate emissions from industrial sources, contributing to cleaner air quality (Bickelhaupt et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-diethylethanamine;(2S)-3-hydroxy-2-(tritylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3.C6H15N/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-4-7(5-2)6-3/h1-15,20,23-24H,16H2,(H,25,26);4-6H2,1-3H3/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNPFPJZXOFNOZ-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552981 |
Source
|
Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylamine (S)-3-hydroxy-2-(tritylamino)propanoate | |
CAS RN |
111061-44-0 |
Source
|
Record name | N-(Triphenylmethyl)-L-serine--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.